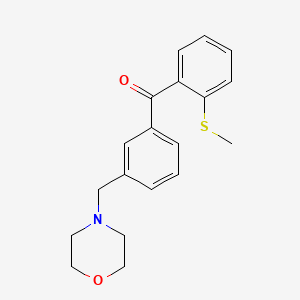

4'-Methyl-3-thiomorpholinomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures with the incorporation of thiomorpholine as a functional group. For instance, a compound with a thiomorpholinomethyl group attached to a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized and its structure was confirmed using various spectroscopic methods . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 4'-Methyl-3-thiomorpholinomethylbenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and supported by Density Functional Theory (DFT) calculations . The conformational isomers of these compounds have been analyzed, with the most stable conformation being consistent with the X-ray diffraction data. This indicates that a detailed molecular structure analysis of this compound would likely involve similar techniques to ascertain its conformation and stability.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not discussed, the literature provides examples of how similar structures react under certain conditions. For example, the reaction of 4-methylseleno-1,1,1-trihalo-3-alken-2-ones with bromine and ammonia leads to the formation of isoselenazoles . This demonstrates the reactivity of such compounds and suggests that this compound may also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from their crystal structures and spectral data. For instance, the crystal structure of a Mannich base with a morpholine moiety indicates the presence of weak hydrogen bonding and (\pi)-(\pi) interactions . These interactions are crucial in determining the physical properties such as solubility and melting point. Spectral analysis, such as IR and NMR, provides additional information on the functional groups present and their chemical environment .

Scientific Research Applications

Synthesis and Development of Novel Compounds

Research has focused on the synthesis of novel compounds using similar structures. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in anti-HCV drug simeprevir, demonstrates the significance of similar structures in pharmaceutical developments (An Chenhon, 2015). Additionally, studies on new conjugated polymers with donor-acceptor architectures highlight the importance of such molecular structures in advancing photophysics and materials science (Jenekhe et al., 2001).

Antimicrobial Activity

Research into 4-thiomorpholine derivatives, such as those synthesized in the study by Kardile and Kalyane, emphasizes the development of new bioactive molecules with potential antimicrobial properties (Kardile & Kalyane, 2010). This indicates the relevance of related chemical structures in creating safer and less toxic therapeutic agents.

Crystal Structure and Molecular Properties

Investigations into the crystal structure and vibrational properties of compounds like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one offer insights into the molecular behavior of similar compounds (Sun et al., 2021). These studies are crucial for understanding the chemical and physical properties of new drug candidates.

Environmental Applications

The study on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 showcases the environmental relevance of related compounds. This research highlights the potential for microbial degradation of toxic compounds, indicating the environmental applications of similar structures (Bhushan et al., 2000).

Corrosion Inhibition

Research into novel quinazolinone derivatives, as discussed by Errahmany et al., demonstrates the potential of similar compounds in corrosion inhibition, particularly for mild steel in acidic mediums (Errahmany et al., 2020). This suggests the utility of such chemical structures in industrial applications to prevent material degradation.

Mechanism of Action

properties

IUPAC Name |

(4-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHGSSYIUKJBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643352 |

Source

|

| Record name | (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-76-0 |

Source

|

| Record name | (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)